1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole is a chemical compound with the molecular formula and a molecular weight of approximately 188.23 g/mol. It is classified as an imidazole derivative and features a benzofuran moiety, which contributes to its unique structure and potential biological activities. This compound is primarily used in research contexts and is not intended for therapeutic applications in humans or animals.
The synthesis of 1-(2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole typically involves several steps, including:
The synthesis may utilize various reagents and conditions, including solvents like ethanol or methanol and catalysts such as acid or base to facilitate the reactions. Specific reaction conditions (temperature, time) can vary based on the desired yield and purity of the final product.
The molecular structure of 1-(2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole can be represented by its InChI and SMILES notations:
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)7-11(14-10)13-6-5-12-8-13/h1-4,8,11H,5-7H2
C1CN(C=N1)C2CC3=CC=CC=C3O2
The compound has a calculated logP (partition coefficient) value of approximately 1.3, indicating moderate lipophilicity. It has two hydrogen bond acceptors and an exact mass of g/mol.
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole may participate in various chemical reactions typical for imidazole derivatives:
The reactivity may depend on environmental conditions such as pH and temperature, influencing the stability and behavior of the compound in various solvents.
The compound exhibits characteristics typical of organic molecules:
Key chemical properties include:
1-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydroimidazole is primarily utilized in scientific research settings. Its potential applications include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1